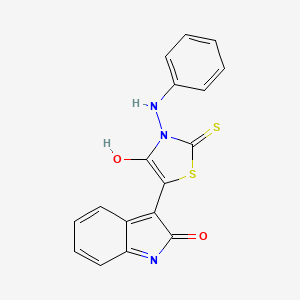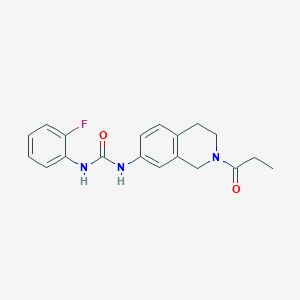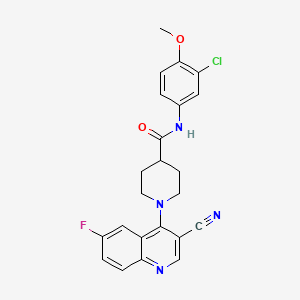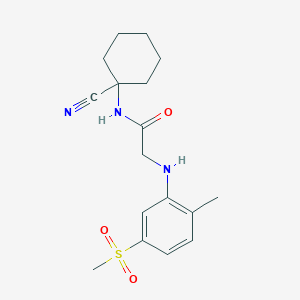![molecular formula C17H18ClN3O2S B2956146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1797588-13-6](/img/structure/B2956146.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and consists of a pyrrolopyridine core with various substituents . The exact structure would depend on the specific derivative and its substituents .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent inhibitory activity towards JAKs (JAK3, JAK1, and JAK2) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives would depend on the specific derivative and its substituents .Wissenschaftliche Forschungsanwendungen
Immunomodulation
This compound is a derivative of 1H-Pyrrolo[2,3-b]pyridine and has been identified as a novel immunomodulator targeting Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in modulating a number of inflammatory and immune mediators . Therefore, this compound could be used in treating immune diseases such as organ transplantation .
2. Inhibition of Janus Kinase 3 (JAK3) The compound has shown significant inhibitory activity against JAK3 . JAK3 is a protein tyrosine kinase that plays important roles in cytokine-mediated signal transduction . Therefore, the compound could be used in the development of drugs targeting JAK3.
Modulation of T cell Proliferation
The compound has been shown to have an immunomodulating effect on interleukin-2-stimulated T cell proliferation . This suggests potential applications in the treatment of diseases involving abnormal T cell proliferation.
4. Inhibition of Cell Migration and Invasion In some studies, the compound has been shown to significantly reduce the migration and invasion abilities of certain cells . This suggests potential applications in the treatment of diseases involving abnormal cell migration and invasion, such as cancer.
Docking Calculations and WaterMap Analysis
The compound has been used in docking calculations and WaterMap analysis to confirm the substituent effects on JAK3 inhibitory activity . This suggests potential applications in the field of computational chemistry and drug design.
Study of Cytokine-Mediated Signal Transduction
The compound could be used in the study of cytokine-mediated signal transduction . Cytokines bind to their respective receptors associated with JAKs and induce JAK activation, following phosphorylation of the receptors . Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in cytoplasm .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZODVMYHOCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)






![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)
![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)